molecular formula C16H14ClFO2 B1327497 4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-88-4

4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No. B1327497
CAS RN: 898774-88-4
M. Wt: 292.73 g/mol
InChI Key: XRGRGWRYLNEPLB-UHFFFAOYSA-N
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Description

The compound "4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone" is a synthetic organic molecule that appears to be related to various research areas, including the synthesis of chalcones, chlorinated phenols, and other aromatic compounds with potential biological activities. The presence of chloro, fluoro, and methoxy substituents suggests that this compound could be of interest in the development of pharmaceuticals or agrochemicals due to the electronic effects these groups impart on the aromatic system.

Synthesis Analysis

The synthesis of related chalcone derivatives, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been achieved through condensation reactions under basic conditions, with sonochemical methods proving to be more efficient than conventional methods in terms of reaction time and energy consumption . Similarly, chlorinated 4-methoxyphenols have been synthesized through partial methylation of hydroquinones, indicating that the chloro and methoxy groups can be introduced into aromatic systems through controlled synthetic pathways .

Molecular Structure Analysis

Molecular docking and quantum chemical calculations have been performed on related compounds to determine the geometry, vibrational spectra, and electronic properties such as HOMO-LUMO gaps and molecular electrostatic potential (MEP) . These studies are crucial for understanding the reactivity and potential interactions of "4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone" with biological targets or during further chemical reactions.

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions, including cyclisation as seen in the synthesis of coumarins from related ortho-hydroxypropiophenones . The reactivity of the methoxy group in the presence of acetate ions has been studied, revealing insights into the kinetics and mechanisms of ester hydrolysis, which could be relevant for understanding the behavior of "4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone" under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FTIR, NMR, XRD, PSM, TGA, and SEM . These methods provide information on the crystallinity, thermal stability, and morphology of the compounds, which are important for predicting the behavior of "4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone" in various environments and applications.

Scientific Research Applications

Synthesis and Copolymerization

  • Research has explored the synthesis and copolymerization of various propenoates and ethylenes, including compounds similar to 4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone, for potential applications in polymer science. These compounds have been synthesized through Knoevenagel condensation and characterized using techniques like CHN analysis, IR, and NMR. They were also copolymerized with styrene, which could lead to new materials with unique thermal and structural properties (Savittieri et al., 2022); (Kharas et al., 2016); (Hussain et al., 2019).

Exploration in Optical and Electronic Properties

  • Studies on chalcones, which are structurally related to 4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone, have demonstrated potential in optical applications. Research has found that such compounds can exhibit nonlinear optical properties and may be suitable for applications like optical limiting. This includes research on the synthesis of such compounds and their physical properties characterization using techniques like X-ray diffraction and DSC (Shetty et al., 2017).

Investigation in Solid-State Emission

  • Research has also been conducted on the postfunctionalization of polythiophenes, where substituents similar to those in 4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone have been used. These studies aim to understand how different functional groups affect the optical and photophysical properties of polythiophenes in both solution and solid states. This can lead to the development of materials with enhanced emission properties and potential applications in electronics and photonics (Li et al., 2002).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRGWRYLNEPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644235
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-3-(3-methoxyphenyl)propiophenone

CAS RN

898774-88-4
Record name 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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